molecular formula C20H20F3N3O3S B2619054 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034552-18-4

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2619054
CAS No.: 2034552-18-4
M. Wt: 439.45
InChI Key: BVRBXNPEXIWGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with dimethyl and phenyl groups. Additionally, the compound contains a benzenesulfonamide moiety with a trifluoromethoxy group attached .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 439.45 g/mol. It has 3 hydrogen bond donors and 7 hydrogen bond acceptors. The compound has a rotatable bond count of 9. The topological polar surface area is 164 Ų. The compound has a complexity of 1070 .

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. It’s important to note that the mechanism of action can vary greatly depending on the specific application of the compound.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c1-14-19(16-6-4-3-5-7-16)15(2)26(25-14)13-12-24-30(27,28)18-10-8-17(9-11-18)29-20(21,22)23/h3-11,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRBXNPEXIWGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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